molecular formula C18H13F3N4OS B11283880 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11283880
M. Wt: 390.4 g/mol
InChI Key: VFRJLWWFQYSODP-UHFFFAOYSA-N
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Description

2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a pyridazine ring fused with a pyridine ring, connected via a sulfanyl linkage to an acetamide group substituted with a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridazine and pyridine rings. The pyridazine ring can be synthesized through the reaction of hydrazine with 1,4-dicarbonyl compounds . The pyridine ring is often prepared via cyclization reactions involving appropriate precursors . The sulfanyl linkage is introduced by reacting the pyridazine derivative with a thiol compound under suitable conditions . Finally, the acetamide group is attached through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Mechanism of Action

The mechanism of action of 2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of a pyridazine ring fused with a pyridine ring, connected via a sulfanyl linkage to an acetamide group substituted with a trifluoromethyl phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H13F3N4OS

Molecular Weight

390.4 g/mol

IUPAC Name

2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H13F3N4OS/c19-18(20,21)12-4-6-13(7-5-12)23-16(26)11-27-17-9-8-15(24-25-17)14-3-1-2-10-22-14/h1-10H,11H2,(H,23,26)

InChI Key

VFRJLWWFQYSODP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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